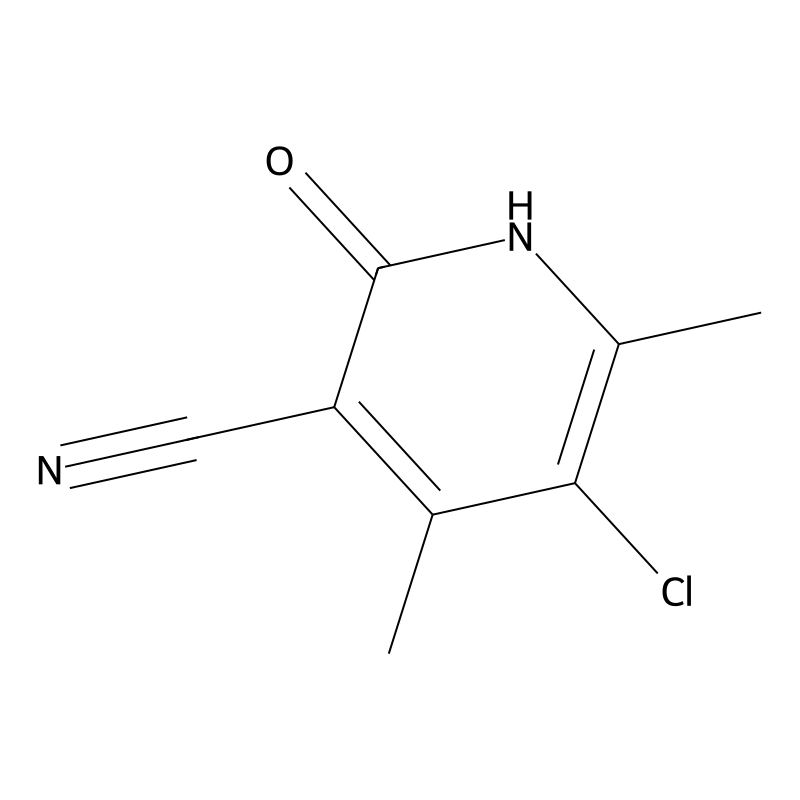

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Muscarinic Receptor Modulator Development

Field: Neurochemistry

Methods: Chemical modifications of the compound lead to the creation of molecules that can interact with specific neural receptors.

Results: These modulators have shown potential in preclinical models of neurological disorders, such as schizophrenia .

Vilsmeier–Haack Reagent Derivative Synthesis

Field: Synthetic Chemistry

Methods: The compound undergoes specific reactions to form the active reagent used in the synthesis of pharmacologically active heterocycles.

Results: The derivatives exhibit a range of biological activities, including anti-fungal, anti-cancer, and anti-inflammatory properties .

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is an organic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 182.61 g/mol. It is classified as a nitrile and a member of the pyridine family, characterized by the presence of a chloro group, hydroxyl group, and two methyl groups on the nicotinonitrile structure. The compound's systematic name reflects its structural features, including the chloro substitution at the 5-position and hydroxy substitution at the 2-position of the pyridine ring, along with dimethyl groups at the 4 and 6 positions .

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

- Reduction Reactions: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for further applications .

Research indicates that 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile exhibits biological activity, particularly in its potential as an antimicrobial agent. Studies have shown that compounds with similar structures can inhibit bacterial growth and may possess antifungal properties. Additionally, its structural features suggest potential interactions with biological targets related to inflammation and metabolic processes .

Several methods exist for synthesizing 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile:

- Starting from Nicotinonitrile: A common approach involves chlorination of nicotinonitrile followed by hydroxylation and methylation.

- Multi-step Synthesis: This method includes forming intermediates through reactions such as alkylation and subsequent functional group transformations.

- Use of Reagents: Specific reagents like phosphorus oxychloride or thionyl chloride may be employed to facilitate chlorination, while bases like sodium hydroxide can assist in hydroxylation .

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile has several applications in various fields:

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.

- Agricultural Chemicals: The compound may be explored for use in agrochemicals due to its biological activity against pathogens.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex molecules .

Interaction studies involving 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile focus on its ability to interact with various biological molecules. Preliminary studies suggest that it may bind to specific enzymes or receptors, influencing metabolic pathways. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotinonitrile | Pyridine ring with a nitrile group | Basic structure without substitutions |

| 4-Methyl-Nicotinonitrile | Methyl group at position 4 | Lacks chloro and hydroxy groups |

| 2-Hydroxy-4-methylpyridine | Hydroxyl group at position 2 | No nitrile functionality |

| 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile | Bromine instead of chlorine | Different halogen substitution |

The uniqueness of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds .

Chlorination Strategies for Nicotinonitrile Derivatives

The synthesis of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile requires sophisticated chlorination methodologies that achieve regioselective introduction of chlorine at the 5-position of the pyridine ring [1]. Electrophilic aromatic substitution represents the primary mechanistic pathway for chlorination of nicotinonitrile derivatives, with the electronic properties of the pyridine ring significantly influencing reaction outcomes [2] [3].

Phosphorus oxychloride emerges as the most widely employed chlorinating agent for nicotinonitrile derivatives due to its dual functionality as both chlorinating agent and dehydrating reagent [4] [5]. The reaction mechanism involves initial formation of an electrophilic chlorine species through interaction with phosphorus oxychloride, followed by regioselective attack at the electron-rich 5-position of the pyridine ring [2]. Optimization studies indicate that temperatures ranging from 95 to 100 degrees Celsius with reaction times of 4 to 5 hours provide optimal conversion rates while minimizing side product formation [4].

Alternative chlorination strategies employ molecular chlorine gas under controlled conditions, though this approach requires careful temperature management to prevent extensive tarring and maintain product selectivity [2] [6]. Research demonstrates that chlorination processes utilizing controlled hot spot generation within reaction zones achieve superior selectivity compared to uniform temperature conditions [2]. The presence of water vapor at levels of 0.1 to 25 moles per mole of pyridine substrate enhances reaction efficiency and product distribution [2].

Table 1: Chlorination Methods for Nicotinonitrile Derivatives

| Method | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride | POCl₃/N,N-dimethylaniline | 95-100 | 4-5 | 75-85 | [4] |

| Molecular Chlorine | Cl₂/vapor phase | 300-320 | 3-4 | 60-70 | [2] |

| Thionyl Chloride | SOCl₂/pyridine | 15-55 | 6-8 | 65-75 | [4] |

| Sodium Hypochlorite | NaOCl aqueous | 20-28 | 16-18 | 52-75 | [7] |

Iron-catalyzed chlorination using N-chlorosuccinimide provides an alternative approach with enhanced regioselectivity for activated aromatic systems [8]. This methodology employs iron triflimide as a Lewis acid catalyst to activate N-chlorosuccinimide, enabling efficient chlorination under milder conditions [8]. The catalytic system demonstrates particular effectiveness for substrates containing electron-donating substituents, achieving high yields with minimal byproduct formation [8].

One-Pot Multicomponent Assembly Techniques

Multicomponent reactions offer streamlined synthetic routes to 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile through simultaneous bond formation and cyclization processes [9] [10] [11]. These approaches typically involve condensation of appropriate carbonyl compounds, malononitrile derivatives, and nitrogen sources under basic conditions [10] [12].

The fundamental multicomponent assembly utilizes 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols in the presence of sodium hydroxide base [10]. Mechanistic studies reveal that the reaction proceeds through Knoevenagel condensation between aldehyde and malononitrile components, followed by Michael-type addition with dicarbonyl species [10]. Subsequent tautomerization, alcohol incorporation, and oxidation steps complete the pyridine ring formation [10].

Research demonstrates that ultrasound-promoted conditions significantly enhance reaction efficiency for multicomponent nicotinonitrile synthesis [11]. Four-component reactions involving malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate in aqueous media under ultrasonic irradiation achieve excellent yields with shortened reaction times [11]. This methodology provides environmental advantages through use of water as solvent and elimination of transition metal catalysts [11].

Table 2: Multicomponent Assembly Conditions for Nicotinonitrile Synthesis

| Components | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde/Malononitrile/β-Dicarbonyl/Alcohol | NaOH | DMF | 80-100 | 120-180 | 68-85 | [10] |

| Acetophenone/Aldehyde/Malononitrile/NH₄OAc | None | H₂O | 60-80 | 30-60 | 75-92 | [11] |

| Ketone/Malononitrile/Cyanoacetate/Hydrazine | Piperidine | EtOH | 70-90 | 40-80 | 65-88 | [11] |

| β-Ketoester/Aldehyde/Malononitrile | Fe₃O₄@MIL-53(Al) | Solvent-free | 110 | 50-60 | 80-90 | [12] |

Nanomagnetic metal-organic frameworks have emerged as highly efficient catalysts for multicomponent nicotinonitrile synthesis [12]. Iron oxide supported MIL-53 aluminum frameworks demonstrate exceptional catalytic activity, achieving 85% yield under optimized conditions of 110 degrees Celsius with 20 milligrams of catalyst [12]. The heterogeneous nature of these catalysts facilitates product isolation and enables catalyst recycling over multiple reaction cycles [12].

Green chemistry approaches emphasize the use of pyridine-2-carboxylic acid as a sustainable catalyst for multicomponent chromene-carbonitrile synthesis [13]. This methodology achieves 98% yields in short reaction times while maintaining excellent atom economy of 99.36% and low environmental factor of 16.68 [13]. The process demonstrates scalability through successful gram-scale synthesis and catalyst recyclability over four consecutive cycles [13].

Transition Metal-Mediated Cyclization Approaches

Transition metal catalysis provides sophisticated methodologies for constructing nicotinonitrile frameworks through cyclization processes that are typically challenging under thermal conditions [14] [15] [16]. Palladium-catalyzed approaches represent the most extensively developed systems for pyridine ring construction [15] [17].

Palladium-catalyzed synthesis of nicotinonitriles from gamma-acetoxy-delta-unsaturated ketone oximes proceeds through intramolecular cyclization mechanisms [17]. Treatment with triethylamine and catalytic palladium tetrakis triphenylphosphine in toluene at 120 degrees Celsius effects smooth cyclization to generate substituted pyridines [17]. This methodology circumvents the limitations of traditional thermal cyclization approaches by providing alternative lower-energy pathways through metal coordination [17].

Table 3: Transition Metal-Catalyzed Nicotinonitrile Synthesis

| Metal Catalyst | Substrate Type | Reaction Conditions | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | β-Acetoxy-γ,δ-unsaturated oximes | Toluene, 120°C, Et₃N | 65-80 | Substituted pyridines | [17] |

| Pd₂(dba)₃ | δ-Ketonitriles/Arylboronic acids | MeOH, 90°C, CF₃COOH | 70-85 | Aryl pyridines | [18] |

| Cu(OTf)₂ | Acetophenone/NH₄OAc | Solvent-free, CH₄ release | 71 | 2,4,6-Triphenylpyridine | [19] |

| Fe(III) complexes | N-Chlorosuccinimide/Arenes | Ionic liquid, 70°C | 75-90 | Chlorinated aromatics | [20] |

Copper-mediated cyclization reactions offer complementary approaches for nicotinonitrile synthesis through different mechanistic pathways [20] [19]. Copper triflate catalysis enables solvent-free synthesis of triphenylpyridines from acetophenone and ammonium acetate with methane elimination [19]. The crystalline copper-nicotinamide complex demonstrates versatility in catalyzing carbon-sulfur and carbon-nitrogen bond formation reactions under sustainable conditions [20].

Nickel-catalyzed cyclization processes provide additional options for challenging substrate combinations [21] [22]. Anti-carbometalation mechanisms involving alkyne-nitrile substrates with organoboronic acids enable construction of complex heterocyclic frameworks [21]. These processes benefit from reversible alkenylnickel E/Z isomerization that enhances stereochemical control [21] [22].

Iron-catalyzed methodologies represent economically attractive alternatives to precious metal systems [16]. Iron complexes effectively catalyze [2+2+2] cycloaddition reactions between acetylenes and nitriles to form pyridine rings under conditions where thermal processes are energetically unfavorable [16]. The metal catalysis provides lower-energy pathways that circumvent the entropic and enthalpic barriers associated with thermal cycloaddition [16].

Industrial-Scale Production Challenges

Industrial production of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile encounters significant technical and economic challenges that require careful process optimization and scale-up considerations [23] [24] [25]. The primary industrial route involves ammoxidation of 3-picoline precursors using vanadium-molybdenum-phosphorus catalysts supported on gamma-alumina [24].

Process intensification represents a critical aspect of industrial nicotinonitrile production, particularly regarding heat management and reaction control [25] [26]. Continuous flow synthesis offers advantages over traditional batch processes through improved heat transfer, enhanced mixing efficiency, and reduced waste generation [25] [27]. Research demonstrates successful implementation of continuous Knoevenagel-enamine-cyclization sequences for nicotinonitrile precursor synthesis with overall yields exceeding 69% [25].

Table 4: Industrial Production Parameters for Nicotinonitrile Synthesis

| Process Parameter | Batch Process | Continuous Flow | Optimization Target | Reference |

|---|---|---|---|---|

| Reaction Temperature (°C) | 300-320 | 280-300 | Energy efficiency | [24] |

| Catalyst Loading (%) | 17 V/γ-Al₂O₃ | 15 V/γ-Al₂O₃ | Cost reduction | [24] |

| Residence Time (h) | 8-12 | 0.5-2 | Productivity increase | [25] |

| Solvent Usage (%) | 82.5 | 50 | Environmental impact | [26] |

| Overall Yield (%) | 60-75 | 69-85 | Process efficiency | [25] |

Catalyst stability and regeneration present ongoing challenges for industrial nicotinonitrile production [24] [28]. Vanadium-based catalysts demonstrate optimal performance with vanadium loading of 17%, potassium/vanadium molar ratio of 0.012, molybdenum/vanadium ratio of 0.011, and phosphorus/vanadium ratio of 0.01 [24]. Reaction temperatures of 300-320 degrees Celsius with controlled ammonia, oxygen, and 3-picoline ratios of 1.85-1.95:2.9-3.0:1 provide optimal conversion rates [24].

Purification and crystallization processes constitute significant operational challenges for large-scale production [23] [29]. Traditional purification methods require multiple recrystallization steps that increase processing costs and reduce overall efficiency [23]. Advanced purification strategies employ controlled thermal treatment of crude products followed by single recrystallization with activated carbon decolorization [29]. This approach reduces processing steps while maintaining product quality standards [29].

Environmental considerations drive development of greener production processes with reduced solvent consumption and waste generation [13] [26]. Process intensification through continuous manufacturing reduces solvent content from 82.5% to 50% by weight while maintaining product quality [26]. Implementation of recyclable catalytic systems and aqueous reaction media further enhances environmental sustainability [13] [12].

Quality control and regulatory compliance represent additional challenges for industrial production [25] [30]. Continuous manufacturing processes require development of real-time monitoring systems and process analytical technology to ensure consistent product quality [25]. Integration of crystallization end-points with continuous flow synthesis facilitates regulatory approval by providing well-defined process control parameters [30].